molecular formula C14H10BrN3O3 B401247 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromopyridine-3-carbohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromopyridine-3-carbohydrazide

Katalognummer: B401247
Molekulargewicht: 348.15g/mol
InChI-Schlüssel: AKECINLGBITRFT-YAXRCOADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide is a chemical compound that features a benzodioxole moiety linked to a bromonicotinohydrazide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 5-bromonicotinohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The bromine atom in the nicotinohydrazide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and nicotinohydrazide moieties.

    Reduction: Amines derived from the reduction of the hydrazide group.

    Substitution: Various substituted nicotinohydrazides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The benzodioxole moiety can also interact with DNA, potentially leading to antitumor effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(1,3-benzodioxol-5-ylmethylene)-5-bromonicotinohydrazide is unique due to the presence of both the benzodioxole and bromonicotinohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C14H10BrN3O3

Molekulargewicht

348.15g/mol

IUPAC-Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-bromopyridine-3-carboxamide

InChI

InChI=1S/C14H10BrN3O3/c15-11-4-10(6-16-7-11)14(19)18-17-5-9-1-2-12-13(3-9)21-8-20-12/h1-7H,8H2,(H,18,19)/b17-5+

InChI-Schlüssel

AKECINLGBITRFT-YAXRCOADSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br

Isomerische SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC(=CN=C3)Br

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.